molecular formula C9H7F4NO3 B14899071 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid

2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid

Cat. No.: B14899071
M. Wt: 253.15 g/mol
InChI Key: DMXAYTSYZIVEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C6HF9O6. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and trifluoromethoxy groups. These groups impart significant electron-withdrawing effects, making the compound highly reactive and useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart significant electron-withdrawing effects. This makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H7F4NO3

Molecular Weight

253.15 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethoxy)pyridin-4-yl]propanoic acid

InChI

InChI=1S/C9H7F4NO3/c1-4(8(15)16)5-2-7(14-3-6(5)10)17-9(11,12)13/h2-4H,1H3,(H,15,16)

InChI Key

DMXAYTSYZIVEEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1F)OC(F)(F)F)C(=O)O

Origin of Product

United States

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